molecular formula C9H19ClN2O3 B13717222 2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride

2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride

Cat. No.: B13717222
M. Wt: 238.71 g/mol
InChI Key: LPJFXSHOBBZQCB-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methylamino and propylamino groups attached to a pentanoic acid backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride typically involves multiple steps. One common method starts with the preparation of the pentanoic acid backbone, followed by the introduction of the methylamino and propylamino groups through nucleophilic substitution reactions. The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-5-oxo-5-(ethylamino)pentanoic Acid Hydrochloride
  • 2-(Methylamino)-5-oxo-5-(butylamino)pentanoic Acid Hydrochloride
  • 2-(Ethylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride

Uniqueness

2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H19ClN2O3

Molecular Weight

238.71 g/mol

IUPAC Name

2-(methylamino)-5-oxo-5-(propylamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C9H18N2O3.ClH/c1-3-6-11-8(12)5-4-7(10-2)9(13)14;/h7,10H,3-6H2,1-2H3,(H,11,12)(H,13,14);1H

InChI Key

LPJFXSHOBBZQCB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCC(C(=O)O)NC.Cl

Origin of Product

United States

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